Cas no 128573-11-5 (beta-methyl-D-tyrosine)

β-メチル-D-チロシンは、非天然型芳香族アミノ酸の一種であり、チロシンのメチル化誘導体です。D-エナンチオマーとしての立体特異性を有し、生化学研究や医薬品中間体としての応用が期待されます。特に、酵素反応の基質特異性解析や神経伝達物質関連研究において有用性が報告されています。β位のメチル基導入により代謝安定性が向上し、従来のチロシン誘導体と比較して体内動態の制御が可能となる点が特徴です。また、放射性同位体標識化合物の前駆体としての利用も検討されています。結晶性が良好で保存安定性に優れ、有機溶媒への溶解性も適度に保持しているため、実験操作上の利便性が高いです。

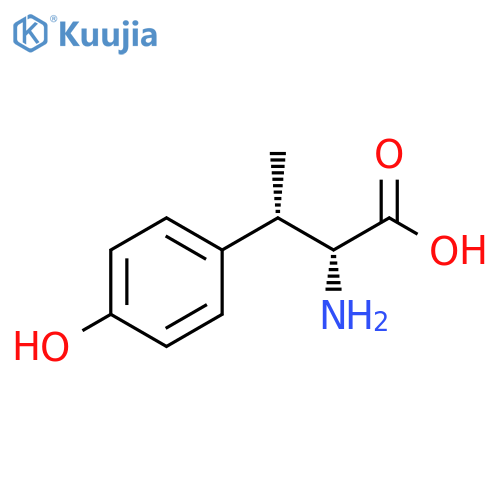

beta-methyl-D-tyrosine structure

商品名:beta-methyl-D-tyrosine

CAS番号:128573-11-5

MF:C10H13NO3

メガワット:195.215122938156

MDL:MFCD32664103

CID:1222764

beta-methyl-D-tyrosine 化学的及び物理的性質

名前と識別子

-

- beta-methyl-D-tyrosine

- D-tyrosine, β-methyl-

- β-methyl-D-tyrosine

- LogP

- (2R,3S)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid

- D-Tyrosine, β-methyl-, (βS)-

-

- MDL: MFCD32664103

- インチ: 1S/C10H13NO3/c1-6(9(11)10(13)14)7-2-4-8(12)5-3-7/h2-6,9,12H,11H2,1H3,(H,13,14)/t6-,9+/m0/s1

- InChIKey: CSKLNJOBXITXRM-IMTBSYHQSA-N

- ほほえんだ: C(O)(=O)[C@@H]([C@@H](C)C1=CC=C(O)C=C1)N

計算された属性

- せいみつぶんしりょう: 195.08959

じっけんとくせい

- 密度みつど: 1.274±0.06 g/cm3(Predicted)

- ふってん: 370.6±32.0 °C(Predicted)

- PSA: 83.55

- 酸性度係数(pKa): 2.28±0.14(Predicted)

beta-methyl-D-tyrosine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1130617-250mg |

(2R,3S)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid |

128573-11-5 | 95% | 250mg |

$1115 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1130617-250mg |

(2R,3S)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid |

128573-11-5 | 95% | 250mg |

$1115 | 2025-02-18 | |

| eNovation Chemicals LLC | Y1130617-1g |

(2R,3S)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid |

128573-11-5 | 95% | 1g |

$2975 | 2025-02-18 | |

| eNovation Chemicals LLC | Y1130617-50mg |

(2R,3S)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid |

128573-11-5 | 95% | 50mg |

$555 | 2025-02-18 | |

| eNovation Chemicals LLC | Y1130617-500mg |

(2R,3S)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid |

128573-11-5 | 95% | 500mg |

$2105 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1130617-1g |

(2R,3S)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid |

128573-11-5 | 95% | 1g |

$2975 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1130617-5g |

(2R,3S)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid |

128573-11-5 | 95% | 5g |

$11115 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1130617-100mg |

(2R,3S)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid |

128573-11-5 | 95% | 100mg |

$780 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1130617-500mg |

(2R,3S)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid |

128573-11-5 | 95% | 500mg |

$2105 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1130617-5g |

(2R,3S)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid |

128573-11-5 | 95% | 5g |

$11115 | 2025-02-18 |

beta-methyl-D-tyrosine 関連文献

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量